Enhanced Scaffold Rigidity and Metabolic Stability via 1-Oxo Substitution vs. Non-Oxidized THIQ Core
The 1-oxo group in CAS 885273-77-8 introduces an amide functionality into the THIQ ring, which is absent in the non-oxidized comparator 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide (SKF 29661). This oxidation state alters the scaffold's conformational flexibility and electronic properties [1]. While direct head-to-head comparative data for these two specific compounds is not available in the public domain, class-level inference from related THIQ and oxo-THIQ series indicates that the 1-oxo modification generally reduces oxidative metabolism at the adjacent C1 position and modifies hydrogen-bonding potential, which can translate to improved metabolic stability and altered target selectivity in biological systems [2][3]. The procurement of the specific 1-oxo derivative is essential for medicinal chemistry programs aiming to explore or optimize these properties.
| Evidence Dimension | Structural and Predicted Metabolic Stability |
|---|---|
| Target Compound Data | 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide (CAS 885273-77-8); contains a cyclic amide (lactam) |
| Comparator Or Baseline | 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide (SKF 29661, CAS 31404-61-2); contains a secondary amine |
| Quantified Difference | Qualitative difference: presence of 1-oxo group in target compound, absent in comparator |
| Conditions | Comparative chemical structure analysis; no specific biological assay data available for this exact comparator pair |
Why This Matters
The 1-oxo modification directly influences key drug-like properties, making the target compound a distinct chemical entity for structure-activity relationship (SAR) studies and lead optimization.
- [1] BindingDB. (n.d.). 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide (SKF 29661). Retrieved from https://www.bindingdb.org/ View Source
- [2] Dou, D., et al. (2010). Design, synthesis, and in vitro evaluation of potential West Nile virus protease inhibitors based on the 1-oxo-1,2,3,4-tetrahydroisoquinoline and 1-oxo-1,2-dihydroisoquinoline scaffolds. Journal of Combinatorial Chemistry, 12(6), 836-843. View Source
- [3] Kubo, M., et al. (2003). Synthesis and Pharmacological Evaluation of 1-Oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines and Related Analogues as a New Class of Specific Bradycardic Agents Possessing If Channel Inhibitory Activity. Journal of Medicinal Chemistry, 46(22), 4795-4802. View Source
